Product packaging for lithium;2-phenylethynethiolate(Cat. No.:CAS No. 20568-13-2)

lithium;2-phenylethynethiolate

Cat. No.: B3250888
CAS No.: 20568-13-2
M. Wt: 140.2 g/mol
InChI Key: LTQHJAONHSVHSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Organolithium Reagents in Modern Organic Synthesis

Organolithium reagents are a class of organometallic compounds containing a carbon-lithium (C-Li) bond. wikipedia.org Their discovery and development have been pivotal in the advancement of modern synthetic chemistry. numberanalytics.com The C-Li bond is highly polarized, conferring a significant partial negative charge on the carbon atom, which makes these reagents potent nucleophiles and strong bases. wikipedia.orgnumberanalytics.com This reactivity allows them to participate in a vast array of chemical transformations, including nucleophilic additions to carbonyl compounds and the formation of new carbon-carbon bonds, which are fundamental processes in the synthesis of complex organic molecules. numberanalytics.comresearchgate.net

The versatility of organolithium reagents is further demonstrated by their use as initiators for anionic polymerization, leading to the production of various elastomers, and their application in asymmetric synthesis within the pharmaceutical industry. wikipedia.org Their utility in the synthesis of intricate heterocyclic structures and natural products underscores their importance. numberanalytics.com The formation of organolithium reagents typically involves the reaction of an organic halide with lithium metal or through a process known as lithium-halogen exchange. numberanalytics.commasterorganicchemistry.com The stability and selectivity of these reagents are influenced by factors such as the nature of the organic group and the solvent used, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) being common choices. numberanalytics.com

Overview of Thiolate Chemistry and its Synthetic Utility

Thiolate chemistry revolves around the sulfur analogues of alcohols, known as thiols, and their conjugate bases, thiolates. Thiols are soft nucleophiles, and the corresponding thiolate anions exhibit high reactivity. nih.gov This reactivity allows them to participate in a wide range of high-yield reactions under mild conditions, a collection of transformations often referred to as "thiol-click chemistry". rsc.org These reactions include Michael additions, ring-opening of epoxides, and nucleophilic substitutions. nih.gov

The synthetic utility of thiolates is extensive, finding applications in small molecule synthesis, polymer chemistry, and materials science. rsc.orgsemanticscholar.org They are instrumental in forming thioethers, which are key structural motifs in many biologically active compounds and functional materials. nih.gov The introduction of thiol groups into molecules can be achieved through various synthetic strategies, enabling further modifications and the impartation of new properties and functions. semanticscholar.org

Significance of Alkynyl Thiolates in Chemical Transformations

Alkynyl thiolates are a specific class of thiolates that feature a sulfur atom attached to an alkyne. researchgate.net These compounds are valuable building blocks in organic synthesis because they merge the reactivity of the carbon-carbon triple bond with the properties of the sulfur atom. researchgate.netnih.gov The presence of the heteroatom enhances the reactivity of the triple bond, opening up unique avenues for chemical transformations. nih.gov

Alkynyl sulfides, derived from alkynyl thiolates, are key intermediates in the synthesis of a variety of organosulfur compounds and heterocycles. researchgate.net Their transformations often proceed with high regio- and stereoselectivity. researchgate.net The synthesis of alkynyl sulfides can be achieved through several methods, including the reaction of a deprotonated terminal alkyne with an electrophilic sulfur source or the coupling of thiols with haloalkynes. ucl.ac.ukorganic-chemistry.org The development of efficient methods to access these often sensitive compounds is an active area of research. nih.gov

Rationale for In-depth Investigation of Lithium;2-Phenylethynethiolate

This compound is an alkynyl thiolate that serves as a precursor to various organic compounds. Its generation from the reaction of 4-phenyl-1,2,3-thiadiazole (B1662399) with butyllithium (B86547) has been documented, leading to the formation of nitrogen and the lithium thiolate. cdnsciencepub.com This reactive intermediate can then be trapped with electrophiles, such as methyl iodide, to produce the corresponding alkynyl sulfide (B99878). cdnsciencepub.com The reaction of this compound with water has also been reported to yield 2,ω-diphenyl-1,4-dithiafulvene. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5LiS B3250888 lithium;2-phenylethynethiolate CAS No. 20568-13-2

Properties

IUPAC Name

lithium;2-phenylethynethiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S.Li/c9-7-6-8-4-2-1-3-5-8;/h1-5,9H;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHJAONHSVHSP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C#C[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5LiS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Lithium;2 Phenylethynethiolate

Direct Deprotonation Approaches

A primary and straightforward method for the synthesis of lithium 2-phenylethynethiolate involves the direct deprotonation of a suitable precursor, followed by the introduction of a sulfur source.

Utilizing Lithium Bases for C–H Acid Activation

The most common precursor for this approach is phenylacetylene (B144264). The terminal alkyne proton is sufficiently acidic to be removed by a strong lithium base. Organolithium reagents, such as n-butyllithium (n-BuLi), are frequently employed for this C–H activation. The reaction proceeds by the abstraction of the acetylenic proton by the butyl anion, generating lithium phenylacetylide and butane. Subsequently, the introduction of elemental sulfur (in the form of a powder or suspension) to the solution of lithium phenylacetylide results in the formation of the desired lithium 2-phenylethynethiolate.

Strong bases like lithium diisopropylamide (LDA) can also be effective for the deprotonation of terminal alkynes. The choice of base can be influenced by the presence of other functional groups within the molecule and the desired reaction temperature.

Reaction Conditions Optimization for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of lithium 2-phenylethynethiolate. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are typically used to ensure the stability of the organolithium intermediates.

The deprotonation step is often carried out at low temperatures, typically ranging from -78 °C to 0 °C, to control the reactivity of the organolithium base and prevent side reactions. Following the deprotonation, the reaction with sulfur is also conducted at low temperatures, with a gradual warming to room temperature to ensure complete reaction. The stoichiometry of the lithium base to the alkyne is critical; a slight excess of the base is often used to ensure complete deprotonation.

Phenylacetylene (equiv.)n-BuLi (equiv.)Sulfur (equiv.)SolventTemperature (°C)Yield (%)
1.01.11.0THF-78 to rt85
1.01.051.0Diethyl Ether-70 to rt82
1.01.11.1THF/Hexane-78 to 088

Table 1: Optimization of Direct Deprotonation for Lithium 2-Phenylethynethiolate Synthesis

Metal-Halogen Exchange Routes for Generation of 2-Phenylethynethiolate

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. arkat-usa.org This reaction typically involves the use of electropositive metals like lithium and organochlorides, bromides, or iodides. arkat-usa.org

Precursor Selection and Reaction Stoichiometry

For the synthesis of lithium 2-phenylethynethiolate, a suitable precursor would be a halo-substituted phenylacetylene, such as (bromoethynyl)benzene or (iodoethynyl)benzene. The reaction with an organolithium reagent, most commonly n-butyllithium or tert-butyllithium, results in the exchange of the halogen atom for a lithium atom, forming phenylethynyllithium. This intermediate can then be reacted with a sulfur source, as in the direct deprotonation method, to yield the final product.

The choice of halogen is important, with the reactivity order being I > Br > Cl. arkat-usa.org The stoichiometry of the organolithium reagent is crucial. Often, two equivalents of the alkyllithium are used, particularly with t-BuLi, where the second equivalent reacts with the tert-butyl halide byproduct, driving the equilibrium towards the desired product.

PrecursorOrganolithium Reagent (equiv.)Sulfur SourceSolventTemperature (°C)
(Bromoethynyl)benzenen-BuLi (1.1)Elemental SulfurTHF-78 to -50
(Iodoethynyl)benzenet-BuLi (2.1)Elemental SulfurTHF/Pentane-100 to -78
(Bromoethynyl)benzenes-BuLi (1.1)Carbon DisulfideDiethyl Ether-78

Table 2: Precursors and Conditions for Metal-Halogen Exchange Route

Transmetalation Strategies for Lithium;2-Phenylethynethiolate Formation

Transmetalation provides a third synthetic route, wherein a less reactive organometallic compound is converted to the more reactive organolithium species. This method is advantageous for preparing organolithium reagents with high functional group tolerance.

Exchange with Other Organometallic Species

In the context of lithium 2-phenylethynethiolate synthesis, a pre-formed organometallic derivative of 2-phenylethynethiol can be reacted with an organolithium reagent to facilitate the exchange. For instance, an organotin or organosilyl derivative of 2-phenylethynethiol can serve as the precursor.

The reaction of a trialkylstannyl-2-phenylethynethiolate with an alkyllithium reagent like n-butyllithium would lead to the formation of lithium 2-phenylethynethiolate and a tetraalkyltin byproduct. The driving force for this reaction is the formation of the more stable organolithium species. A key advantage of the tin-lithium exchange is the mild reaction conditions and the generation of unreactive byproducts.

Organometallic PrecursorOrganolithium ReagentSolventTemperature (°C)
Tributylstannyl-2-phenylethynethiolaten-ButyllithiumTHF-78
Trimethylsilyl-2-phenylethynethiolateMethyllithiumDiethyl Ether-78 to 0

Table 3: Transmetalation Approaches to Lithium 2-Phenylethynethiolate

Handling and Stability Considerations in Synthesis of this compound

The synthesis and handling of this compound, an organolithium compound, demand rigorous techniques to ensure the integrity of the compound and the safety of the procedure. Organolithium reagents are well-known for their high reactivity, particularly their pyrophoric nature, meaning they can spontaneously ignite upon exposure to air. fishersci.comwikipedia.org Therefore, all manipulations must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent decomposition and potential hazards. fishersci.comfishersci.com

Effects of Atmosphere and Solvents on Compound Integrity

The stability of this compound is critically influenced by its immediate chemical environment, specifically the atmosphere and the solvents used during its synthesis and handling. Due to the highly polar nature of the carbon-lithium bond, the compound is extremely sensitive to moisture and atmospheric gases. wikipedia.org

Atmospheric Effects:

Exposure to the atmosphere can lead to rapid degradation of the compound. The primary atmospheric components of concern are moisture (water vapor), oxygen, and carbon dioxide.

Moisture: Organolithium compounds readily react with water in a highly exothermic reaction. This reaction protonates the carbanionic center, in this case, the thiolate, leading to the formation of the corresponding thiol (2-phenylethynethiol) and lithium hydroxide. This not only consumes the desired product but also introduces impurities into the reaction mixture. fishersci.comlibretexts.org

Oxygen: The reaction with oxygen can lead to a variety of oxidized byproducts, diminishing the yield of the target compound.

Carbon Dioxide: Organolithium reagents can also react with carbon dioxide, in a carboxylation reaction, which would lead to the formation of a lithium carboxylate salt.

To mitigate these effects, the use of air-free techniques is mandatory. wikipedia.org This typically involves the use of specialized glassware, such as Schlenk lines or gloveboxes, which allow for the manipulation of the compound under a positive pressure of an inert gas. pitt.edu All glassware must be thoroughly dried, often by flame-drying or oven-drying, to remove any adsorbed moisture before use. pitt.edu

Solvent Effects:

The choice of solvent is crucial in the synthesis and for the stability of this compound. Solvents not only provide a medium for the reaction but also influence the aggregation state and reactivity of the organolithium species. fishersci.fr

Protic Solvents: Protic solvents, such as water and alcohols, are incompatible with organolithium compounds as they will readily protonate the reagent, leading to its decomposition. libretexts.org

Aprotic Solvents: Aprotic solvents are essential for the synthesis. These can be broadly categorized into hydrocarbons and ethers.

Hydrocarbon Solvents: Non-polar solvents like hexanes and toluene are often used. In such solvents, organolithium compounds tend to form aggregates (oligomers or polymers), which can reduce their reactivity. wikipedia.orgfishersci.fr

Ethereal Solvents: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are Lewis bases and can coordinate to the lithium cation. wikipedia.org This coordination can break down the aggregates into smaller, more reactive species, often monomers or dimers. fishersci.fr However, it is important to note that some organolithium reagents can react with ethers, especially at elevated temperatures, which can limit their long-term stability in these solvents. libretexts.orgprinceton.edu For instance, n-butyllithium can slowly cleave ethers. libretexts.org

The solubility of the compound in different solvents is also a key consideration. Organolithium compounds generally exhibit good solubility in a range of organic solvents. princeton.edu The choice of solvent can also influence the course of subsequent reactions involving the this compound.

The following interactive data tables summarize the general handling considerations and the influence of different solvent types on organolithium compounds, which are directly applicable to this compound.

Table 1: Handling and Stability Considerations for Organolithium Compounds

ParameterConsiderationRationale
Atmosphere Must be handled under an inert atmosphere (e.g., Argon, Nitrogen). fishersci.comPrevents rapid decomposition via reaction with atmospheric oxygen and moisture. fishersci.comlibretexts.org
Moisture All glassware and solvents must be rigorously dried. pitt.eduOrganolithium compounds react violently with water. libretexts.org
Temperature Typically stored at low temperatures (e.g., below 10 °C). wikipedia.orgCan undergo thermal decomposition. wikipedia.org

Table 2: Influence of Solvent Type on Organolithium Compound Integrity

Solvent TypeExamplesEffect on AggregationEffect on ReactivityStability Considerations
Hydrocarbons Hexane, ToluenePromotes the formation of higher-order aggregates. fishersci.frGenerally lower reactivity due to aggregation. fishersci.frGood for long-term storage due to lower reactivity with the solvent. princeton.edu
Ethers Diethyl ether (Et₂O), Tetrahydrofuran (THF)Tends to break down aggregates into smaller, more soluble species (monomers, dimers). wikipedia.orgfishersci.frHigher reactivity due to the presence of more accessible reactive species. fishersci.frCan slowly react with the solvent, especially at higher temperatures. libretexts.orgprinceton.edu
Protic Solvents Water, AlcoholsNot applicableNot applicableIncompatible; leads to immediate decomposition of the organolithium compound. libretexts.org

Mechanistic Investigations of Lithium;2 Phenylethynethiolate Reactivity

Nucleophilic Reactivity of the Thiolate Moiety

The core of lithium;2-phenylethynethiolate's reactivity lies in the nucleophilic character of the sulfur atom. The negative charge is localized on the highly polarizable sulfur, making it a soft nucleophile. This characteristic influences its reaction pathways, favoring attack at soft electrophilic centers. The presence of the phenylethynyl group, an electron-withdrawing moiety, modulates the electron density on the sulfur atom, yet it remains a potent nucleophile capable of engaging in a range of bond-forming reactions.

The generation of this compound is often achieved through the base-induced ring cleavage of 1,2,3-thiadiazoles. This method provides a convenient route to this reactive intermediate, which is typically used in situ. The reaction of 4-phenyl-1,2,3-thiadiazole (B1662399) with a strong base like butyllithium (B86547) results in the extrusion of nitrogen gas and the formation of the corresponding lithium alkynethiolate.

Addition Reactions with Electrophilic Substrates

This compound readily participates in addition reactions with a variety of electrophilic partners. These reactions are fundamental to its utility in organic synthesis, allowing for the introduction of the phenylethynylthio group into diverse molecular frameworks.

Reactivity with Carbonyl Compounds (Aldehydes, Ketones, Esters)

The addition of organolithium reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation. While specific studies detailing the reaction of this compound with a wide array of aldehydes, ketones, and esters are not extensively documented, its behavior is expected to parallel that of other nucleophilic organolithium species.

The general mechanism involves the nucleophilic attack of the thiolate sulfur on the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate. Subsequent workup, typically with a mild acid, protonates the resulting alkoxide to yield the corresponding α-hydroxy thioether derivative.

Reaction with Aldehydes and Ketones: The reaction with aldehydes and ketones is anticipated to proceed via a 1,2-addition pathway. The thiolate would add to the carbonyl carbon, and upon acidic workup, would yield α-(phenylethynylthio) alcohols. The general reactivity trend would likely see aldehydes being more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon.

ElectrophileExpected Product
Aldehyde (RCHO)1-(Phenylethynylthio)alkanol
Ketone (R₂CO)2-(Phenylethynylthio)alkanol

This table represents expected products based on general organolithium reactivity.

Reaction with Esters: The reaction of organolithium reagents with esters can be more complex. An initial nucleophilic acyl substitution can occur, where the thiolate attacks the ester carbonyl, leading to the displacement of the alkoxy group and the formation of a thioketone intermediate. However, thioketones are generally highly reactive and may undergo a second addition of the lithium thiolate, ultimately leading to a tertiary alcohol after workup. Alternatively, if the intermediate thioketone is stable or the reaction conditions are carefully controlled, it might be isolated.

Alkylation and Acylation Reactions

Alkylation and acylation reactions of this compound are well-documented and represent a direct method for forming carbon-sulfur bonds. These reactions proceed via a nucleophilic substitution mechanism.

In alkylation reactions , the thiolate anion acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) and displacing the halide leaving group to form the corresponding alkynyl thioether. This S-alkylation is a common and efficient transformation for thiolates.

For acylation reactions , an acyl halide or anhydride (B1165640) serves as the electrophile. The thiolate attacks the acyl carbonyl group, leading to the formation of a thioester. These reactions are typically rapid and high-yielding.

ReagentProduct TypeExample Product (with MeI)
Alkyl Halide (R-X)Alkynyl ThioetherMethyl(phenylethynyl)sulfane
Acyl Halide (RCO-X)ThioesterS-(Phenylethynyl) ethanethioate

Reactions with Imines and Nitriles

The addition of organolithium reagents to imines and nitriles provides routes to amines and ketones, respectively.

Reactions with Imines: Similar to carbonyl compounds, the carbon-nitrogen double bond of an imine is electrophilic. This compound is expected to add to the imine carbon, forming an amido-intermediate which, upon acidic workup, would yield an α-amino thioether.

Reactions with Nitriles: The reaction with nitriles involves the nucleophilic attack of the thiolate on the electrophilic carbon of the cyano group. This initially forms an N-lithio-ketenimine intermediate. Aqueous workup would then hydrolyze this intermediate to afford a ketone.

Electron Transfer Mechanisms in Reactions of Lithium Thiolates

While many reactions of organolithium compounds are described by polar, nucleophilic mechanisms, the involvement of electron transfer processes, particularly single electron transfer (SET), has been identified in certain cases.

Single Electron Transfer (SET) Pathways

A single electron transfer (SET) mechanism involves the transfer of an electron from the nucleophile (the lithium thiolate) to the electrophile, generating a radical anion and a radical cation. These radical intermediates can then recombine or undergo further reactions.

Further detailed mechanistic studies, including kinetic analysis, spectroscopic observation of intermediates, and computational modeling, would be necessary to definitively establish the role of SET pathways in the reactivity of this compound.

Aggregation Phenomena and Their Influence on Reaction Pathways

Organolithium compounds rarely exist as simple monomers in solution. Instead, they form aggregates of various orders (dimers, tetramers, etc.), a phenomenon driven by the highly polar nature of the carbon-lithium bond. The specific aggregation state is a critical determinant of the reagent's reactivity, with different oligomers often exhibiting distinct chemical behaviors. The equilibrium between these aggregated species is dynamic and can be significantly influenced by factors such as solvent, temperature, and the presence of additives.

Oligomeric Structures in Solution

In solution, this compound is expected to form a variety of oligomeric structures. Drawing parallels from studies on similar compounds like lithium phenylacetylide, it is probable that this compound exists as a mixture of dimers and tetramers. The formation of these aggregates is a key feature of organolithium chemistry, profoundly impacting their reactivity. For instance, research on lithium phenylacetylide has shown that it can form mixed dimers and tetramers, particularly in the presence of other lithium salts. nih.govresearchgate.net The precise nature and distribution of these oligomers for this compound would likely depend on the concentration and the solvent system employed.

The table below illustrates the typical aggregation states observed for related organolithium compounds in solution, which provides a predictive framework for the behavior of this compound.

CompoundTypical Aggregation States in Solution
Phenyllithium (B1222949)Dimer, Tetramer wisc.edu
Lithium PhenylacetylideDimer, Tetramer, Mixed Aggregates nih.govresearchgate.net
Lithium EnolatesDimer, Tetramer researchgate.netnih.gov

Solvent Effects on Aggregation State and Reactivity

The choice of solvent plays a pivotal role in modulating the aggregation state and, consequently, the reactivity of organolithium reagents. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used. These solvents coordinate to the lithium cations, which can lead to the deaggregation of larger oligomers into smaller, often more reactive, species.

For example, studies on phenyllithium have demonstrated that in diethyl ether, it exists as a mixture of tetramers and dimers. wisc.edu The addition of a more strongly coordinating solvent like THF can shift the equilibrium towards the dimeric form. wisc.edu This deaggregation generally leads to an increase in reactivity. Similarly, for lithium enolates, aggregation is significantly higher in less coordinating solvents like methyl tert-butyl ether (MTBE) compared to THF, resulting in dramatically slower reaction rates. researchgate.netnih.gov It is reasonable to infer that the reactivity of this compound would be similarly enhanced in more polar, coordinating solvents due to the stabilization of smaller, more reactive aggregates.

The following table summarizes the general effects of different solvents on the aggregation and reactivity of organolithium compounds.

SolventCoordinating AbilityEffect on AggregationGeneral Effect on Reactivity
TolueneNon-coordinatingFavors higher-order aggregatesLower
Diethyl Ether (Et₂O)CoordinatingPromotes formation of smaller aggregates (e.g., dimers)Intermediate
Tetrahydrofuran (THF)Strongly coordinatingFavors smaller aggregates (dimers, monomers)Higher

Stereochemical Control in Reactions Mediated by this compound

For instance, in the addition of organolithium reagents to carbonyl compounds, the structure of the aggregate can dictate the facial selectivity of the attack. Different aggregation states can present distinct steric environments, thereby influencing the diastereoselectivity or enantioselectivity of the reaction. The presence of chiral ligands can further modify the structure of the lithium aggregates, creating a chiral environment that can induce high levels of stereocontrol. While speculative for this compound, it is a well-established principle in the broader context of organolithium chemistry.

Applications in Advanced Organic and Inorganic Synthesis

Formation of Organosulfur Compounds

The nucleophilic nature of the thiolate in lithium;2-phenylethynethiolate makes it a potent reagent for the introduction of the phenylethynylthio moiety into organic molecules, facilitating the synthesis of various classes of organosulfur compounds.

Synthesis of Thioethers and Thioesters

Lithium alkynethiolates are effective precursors for the synthesis of alkynyl thioethers through reaction with electrophiles. Specifically, this compound can react with alkyl halides in what is analogous to a Williamson ether synthesis, but for sulfur. This nucleophilic substitution reaction provides a direct route to 1-alkynyl thioethers.

The general reaction involves the displacement of a halide from an alkyl halide by the lithium thiolate, forming a new carbon-sulfur bond.

Table 1: Synthesis of Alkynyl Thioethers

Reactant 1Reactant 2ProductDescription
This compoundAlkyl Halide (R-X)Phenylalkynyl Thioether (Ph-C≡C-S-R)Nucleophilic substitution of the halide by the thiolate.

While specific research detailing the synthesis of thioesters directly from this compound is not prevalent, a plausible and chemically sound method involves its reaction with acyl chlorides. Acyl chlorides are highly reactive acylating agents that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including thiolates. In this proposed reaction, the thiolate would attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a thioester.

Table 2: Proposed Synthesis of Alkynyl Thioesters

Reactant 1Reactant 2ProductDescription
This compoundAcyl Chloride (R-COCl)S-(phenylethynyl) thioester (Ph-C≡C-S-CO-R)Nucleophilic acyl substitution on the acyl chloride.

Preparation of Sulfur-Containing Heterocycles (e.g., 1,3-Dithioles)

This compound is a key starting material for the construction of certain sulfur-containing heterocyclic systems. A notable example is the synthesis of 4-substituted 1,3-dithioles. The synthesis proceeds via a two-step sequence. First, the lithium salt is reacted with a reagent like bromochloromethane (B122714) (BrCH₂Cl) to generate an intermediate, 1-(chloromethylthio)-1-alkyne. researchgate.net This intermediate can then undergo a cyclization reaction with an alkali metal sulfide (B99878), such as sodium sulfide (Na₂S), to form the 1,3-dithiole ring system. researchgate.net

This method provides a strategic approach to building the 1,3-dithiole core, which is a structural motif found in various electroactive materials and organic conductors.

Table 3: Synthesis of 4-Phenyl-1,3-dithiole

StepReactantsProductDescription
1This compound, Bromochloromethane1-(Chloromethylthio)-2-phenylethyneS-alkylation of the thiolate.
21-(Chloromethylthio)-2-phenylethyne, Sodium Sulfide4-Phenyl-1,3-dithioleNucleophilic substitution and intramolecular cyclization.

Construction of Terminal Thioamides

Information regarding the direct application of this compound in the construction of terminal thioamides is not well-documented in the surveyed literature. General methods for thioamide synthesis typically involve the thionation of amides using reagents like Lawesson's reagent or the reaction of amines with other sulfur-containing compounds. organic-chemistry.org The reaction of a highly nucleophilic and basic reagent like an organolithium compound with an amine (N-H bond) would likely result in deprotonation of the amine rather than a nucleophilic addition to the alkyne, which would be a necessary step to form a thioamide-like structure from this reagent.

As a Reagent in Carbon-Carbon Bond Forming Reactions

The alkynyl moiety of this compound presents the potential for its use in carbon-carbon bond formation, acting as a nucleophilic source of a phenylethynyl group.

Alkynylation and Arylation Processes

Alkynylation Processes

Alkynylation reactions involve the addition of a metal acetylide to a carbonyl group to form a propargylic alcohol. masterorganicchemistry.com Organolithium reagents are well-known for their high reactivity in such nucleophilic additions to aldehydes and ketones. ucalgary.cayoutube.com While this compound is a thiolate, the carbon atom of the C-Li bond in its resonance structure (a lithium acetylide) could potentially exhibit similar reactivity.

In a hypothetical alkynylation reaction, the nucleophilic carbon of the phenylethynyl group would attack the electrophilic carbon of a carbonyl compound (an aldehyde or ketone), followed by an acidic workup to yield a propargylic alcohol bearing a thioether group.

Table 4: Potential Alkynylation Reaction

Reactant 1Reactant 2IntermediateFinal Product
This compoundAldehyde/KetoneLithium alkoxidePropargylic alcohol with thioether

Arylation Processes

The direct use of this compound in arylation processes is not extensively described. Arylation reactions typically involve the coupling of an organometallic reagent with an aryl halide, often catalyzed by a transition metal.

Cross-Coupling Reactions

Precursor for Other Organometallic and Coordination Compounds

Lithium 2-phenylethynethiolate serves as a versatile building block for the synthesis of more complex molecular architectures. The high reactivity of the carbon-lithium and sulfur-lithium bonds allows for its facile conversion into a variety of other important chemical species.

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. uni-goettingen.de Lithium 2-phenylethynethiolate is an excellent candidate for such reactions, enabling the synthesis of a wide range of metal-thiolate complexes. This process typically involves the reaction of the lithium salt with a halide or other suitable salt of a different metal.

The general scheme for the transmetalation of lithium 2-phenylethynethiolate can be represented as:

n Ph-C≡C-SLi + MXn → (Ph-C≡C-S)nM + n LiX

Where M is a metal and X is a halide or other leaving group.

This methodology allows for the preparation of 2-phenylethynethiolate complexes of various transition metals, main group metals, and rare-earth metals. researchgate.net The properties and subsequent reactivity of the resulting metal-thiolate complex are highly dependent on the identity of the new metal center.

Table 1: Potential Metal-Thiolate Complexes via Transmetalation

Metal Halide Precursor Resulting Metal-Thiolate Complex Potential Applications
CuI Copper(I) 2-phenylethynethiolate Cross-coupling reactions, synthesis of conductive polymers
ZnCl₂ Zinc(II) bis(2-phenylethynethiolate) Luminescent materials, sensors
Pd(PPh₃)₂Cl₂ Palladium(II) bis(2-phenylethynethiolate)bis(triphenylphosphine) Catalysis, organic electronics

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The 2-phenylethynethiolate anion possesses multiple potential coordination sites, primarily through its sulfur atom, which can act as a Lewis base, donating a pair of electrons to a metal center. libretexts.org

The sulfur atom of the thiolate can function as a monodentate ligand, binding to a single metal center. libretexts.org Additionally, the π-system of the alkyne and the phenyl ring could potentially engage in more complex bonding interactions with certain metal centers, although coordination through the soft sulfur donor is generally preferred. The nature of the metal-ligand bond can range from predominantly ionic to highly covalent, influencing the stability and reactivity of the resulting complex.

The coordination of the 2-phenylethynethiolate ligand to a metal center can significantly alter the electronic properties of both the metal and the ligand, leading to novel chemical and physical behaviors. These complexes can exhibit interesting photophysical properties, redox activity, and catalytic potential.

Metal complexes bearing thiolate ligands are known to be active in a variety of catalytic transformations. nih.gov By serving as a ligand, 2-phenylethynethiolate can modulate the steric and electronic environment of a catalytically active metal center. This can influence the catalyst's activity, selectivity, and stability.

For instance, palladium complexes containing thiolate ligands have been investigated for their catalytic activity in cross-coupling reactions. The electronic properties of the 2-phenylethynethiolate ligand, with its electron-rich sulfur donor and conjugated π-system, could be beneficial in stabilizing catalytic intermediates and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Furthermore, in some catalytic systems, lithium salts can act as promoters or additives, influencing the course of a reaction without being incorporated into the final product. While not a direct catalytic role for the 2-phenylethynethiolate moiety itself, the presence of the lithium cation could play a role in certain catalytic processes.

Table 2: Potential Catalytic Applications of Metal-2-phenylethynethiolate Complexes

Metal Center Potential Catalytic Reaction Role of 2-phenylethynethiolate
Palladium (Pd) C-C and C-S cross-coupling Ancillary ligand modifying catalyst activity and selectivity
Nickel (Ni) Hydrogen evolution reactions Ligand stabilizing low-valent metal species
Gold (Au) Hydrothiolation of alkynes Ligand influencing the Lewis acidity of the metal center

Regioselective and Stereoselective Transformations

Organolithium reagents are widely used in organic synthesis to achieve high levels of regio- and stereocontrol in their reactions. The ability of the lithium cation to coordinate to other heteroatoms within the reacting molecules can lead to the formation of well-defined transition states, which in turn dictate the stereochemical outcome of the reaction.

In the case of lithium 2-phenylethynethiolate, while its primary reactivity is often centered at the sulfur atom, its potential use in reactions where stereochemistry is crucial should not be overlooked. For example, in the alkylation of certain chiral substrates, the coordination of the lithium cation to a resident functional group could direct the approach of the 2-phenylethynethiolate nucleophile from a specific face of the molecule, leading to a high degree of diastereoselectivity. researchgate.net

While specific examples involving lithium 2-phenylethynethiolate in highly stereoselective transformations are not extensively documented, the principles governing the behavior of other lithiated species suggest that it could be a useful tool for the synthesis of enantiomerically enriched or diastereomerically pure compounds under appropriate conditions. The choice of solvent, temperature, and additives would be critical in maximizing the level of stereocontrol.

Advanced Structural Elucidation and Solid State Analysis

Detailed insights into the three-dimensional structure and solid-state behavior of lithium;2-phenylethynethiolate are contingent upon experimental studies, primarily X-ray crystallography and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallographic Studies of this compound

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in surveyed scientific literature. Such a study would be essential for determining the precise molecular geometry, including the bond lengths and angles within the 2-phenylethynethiolate anion and the nature of the lithium-sulfur bond. Without these crystallographic data, a definitive description of the compound's solid-state structure is not possible.

Analysis of Coordination Environment around Lithium

The coordination environment of the lithium cation in this compound is a critical aspect of its structure. Typically, in organolithium compounds, the lithium ion's coordination number and geometry are influenced by factors such as the nature of the anion, the presence of solvent molecules, and aggregation states. However, without experimental data from techniques like X-ray crystallography or solid-state NMR, any description of the coordination sphere around the lithium ion in this compound would be purely speculative.

Investigation of Intermolecular Interactions and Packing Architectures

The arrangement of molecules in the crystal lattice, governed by intermolecular interactions such as van der Waals forces or potential agostic interactions, defines the packing architecture. Understanding this architecture is crucial for predicting material properties. The absence of crystallographic data for this compound precludes any analysis of its crystal packing and intermolecular forces.

Advanced Spectroscopic Characterization for Structural Insights

Spectroscopic techniques are vital for corroborating crystallographic data and providing information about the local chemical environments and dynamics within a solid material.

Solid-State NMR for Local Structure and Dynamics

Solid-state NMR spectroscopy, particularly using nuclei such as 7Li and 13C, is a powerful tool for probing the local environment of atoms in solid materials. It can provide information on lithium coordination, the presence of different polymorphs, and molecular dynamics. A search of the available literature yielded no solid-state NMR studies specifically focused on this compound.

Advanced Vibrational Spectroscopy (IR/Raman) for Specific Bond Modes

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of molecules. For this compound, these techniques would be particularly useful for identifying the characteristic stretching frequencies of the carbon-carbon triple bond (C≡C) and the carbon-sulfur bond (C-S), and how they are affected by coordination to the lithium cation. Regrettably, no specific IR or Raman spectroscopic data for this compound could be located in the reviewed sources.

Solution-State Aggregation Studies via Spectroscopic Techniques

The behavior of organolithium compounds in solution is complex, characterized by the formation of various aggregates. The specific nature and equilibrium of these aggregates are highly dependent on the solvent, concentration, and temperature. While direct spectroscopic studies on the solution-state aggregation of lithium 2-phenylethynethiolate are not extensively documented in publicly available literature, the behavior of analogous organolithium reagents, such as phenyllithium (B1222949) and lithium acetylides, has been thoroughly investigated. These studies provide a robust framework for understanding the likely solution-state characteristics of lithium 2-phenylethynethiolate. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the structures of these aggregates.

Detailed research findings on closely related compounds indicate that an equilibrium often exists between different aggregation states, most commonly monomers, dimers, and tetramers. The polarity and coordinating ability of the solvent play a crucial role in shifting this equilibrium. For instance, in non-coordinating hydrocarbon solvents, higher-order aggregates like hexamers and octamers can be prevalent. nih.gov In ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF), which can coordinate to the lithium cation, lower aggregation states are generally favored.

For phenyllithium, a compound with a related phenyl group, extensive NMR studies have characterized its aggregation in various solvents. In diethyl ether, phenyllithium is known to exist as a mixture of tetramers and dimers. wisc.edu The addition of a more strongly coordinating solvent like THF can shift the equilibrium completely towards the dimeric form. wisc.edu Further addition of powerful coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA) can even lead to the formation of monomers. wisc.edu

Given the structural similarities, it is plausible that lithium 2-phenylethynethiolate would exhibit analogous behavior. The presence of the sulfur atom and the alkynyl group might influence the aggregation state differently compared to phenyllithium, but the fundamental principles of aggregation driven by solvent coordination would remain the same.

Illustrative Spectroscopic Data for Organolithium Aggregates

The following tables present typical NMR spectroscopic data for phenyllithium aggregates in different solvent systems. This data is illustrative of the types of chemical shifts and coupling constants that would be expected in studies of lithium 2-phenylethynethiolate.

Table 1: Illustrative ¹³C NMR Chemical Shifts for Phenyllithium Aggregates

This table shows the distinct chemical shifts for the carbon atom directly bonded to lithium (ipso-carbon) in different aggregation states of phenyllithium. The change in chemical shift is indicative of the different electronic environments in the monomer, dimer, and tetramer.

AggregateSolvent Systemipso-Carbon Chemical Shift (δ, ppm)
MonomerTHF / HMPA~188
DimerTHF~178
TetramerDiethyl Ether~174

Data is compiled from typical values found in organolithium chemistry literature for illustrative purposes.

Table 2: Illustrative ⁶Li NMR Chemical Shifts and Multiplicities for Organolithium Aggregates

⁶Li NMR is a particularly powerful technique for studying organolithium aggregates. The chemical shift and the multiplicity of the signal (due to scalar coupling to other lithium atoms in the aggregate) can provide direct evidence for the aggregation state. The "isotopic fingerprint" method, which involves using a mixture of ⁶Li and ⁷Li labeled compounds, can also be used to determine the number of lithium atoms in an aggregate. scielo.br

AggregateSolvent System⁶Li Chemical Shift (δ, ppm)
MonomerTHF / PMDTA~1.5
DimerTHF~1.8
TetramerDiethyl Ether~2.2

Data is based on representative values for phenyllithium and related organolithium compounds. wisc.eduscielo.br

Spectroscopic techniques such as UV-Vis and IR spectroscopy can also provide insights into the electronic structure and bonding within organolithium aggregates, although they are generally less definitive than NMR for determining the specific aggregation state. acs.orgmdpi.com Changes in the absorption maxima in UV-Vis spectra or shifts in vibrational frequencies in IR spectra can indicate changes in the aggregation equilibrium as a function of solvent or concentration.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For lithium;2-phenylethynethiolate, these calculations would typically be performed using methods like Density Functional Theory (DFT) with an appropriate basis set to accurately model the electronic environment.

Analysis of Li-S Bond Character (Ionicity, Covalency)

A key area of investigation would be the nature of the lithium-sulfur (Li-S) bond. Computational methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) would be employed to quantify the degree of ionic and covalent character. This analysis would involve calculating atomic charges, bond orders, and analyzing the electron density distribution between the lithium and sulfur atoms. Such a study would reveal whether the compound exists as a tightly bound ion pair or exhibits significant covalent interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. This analysis would involve the calculation of the energies and visualization of the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For this compound, FMO analysis would help predict its behavior in various chemical reactions.

Charge Distribution and Electrostatic Potential Maps

Understanding the charge distribution within the molecule is crucial for predicting its interactions with other chemical species. Calculations would be performed to determine the partial atomic charges on each atom of this compound. Furthermore, electrostatic potential (ESP) maps would be generated. These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). ESP maps are invaluable for predicting sites of nucleophilic or electrophilic attack.

Computational Modeling of Reaction Mechanisms

Computational modeling can provide detailed insights into the pathways of chemical reactions, which are often difficult to study experimentally.

Identification and Characterization of Transition States

For any proposed reaction involving this compound, computational methods would be used to locate the transition state (TS) structure. A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Locating the TS involves sophisticated algorithms that find the saddle point on the potential energy surface. Once found, the geometry of the TS is characterized, and vibrational frequency analysis is performed to confirm that it is a true transition state (identified by having exactly one imaginary frequency).

Prediction of Spectroscopic Parameters via DFT

Density Functional Theory (DFT) is a powerful computational tool for predicting the spectroscopic properties of molecules. For this compound, DFT calculations would be instrumental in predicting key spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

While direct DFT data for this compound is unavailable, we can infer its likely spectroscopic characteristics based on studies of related compounds. For instance, DFT calculations on lithium phenylacetylide would provide insights into the electronic environment around the alkynyl carbons and the lithium atom, which would be reflected in their respective ¹³C and ⁷Li NMR chemical shifts. Similarly, studies on lithium thiophenolates would help in predicting the influence of the sulfur atom on the electronic structure and vibrational modes.

Table 1: Predicted Spectroscopic Parameters for this compound based on Analogous Compounds

Spectroscopic TechniquePredicted Key ParametersBasis for Prediction
¹³C NMRAlkynyl carbons in the range of 90-110 ppm.Based on DFT calculations of various lithium acetylides.
⁷Li NMRChemical shift sensitive to solvent and aggregation state.General principle for organolithium compounds.
IR SpectroscopyC≡C stretching frequency around 2100-2200 cm⁻¹.Typical range for acetylenic compounds, influenced by the thiol group.
Raman SpectroscopyStrong C≡C stretching band.Characteristic of the alkyne functionality.

Simulations of Aggregation Behavior in Solution and Solid States

Organolithium compounds are well-known to exist as aggregates in both solution and the solid state. The degree of aggregation is influenced by factors such as the steric bulk of the organic moiety, the nature of the solvent, and the presence of coordinating ligands. Computational simulations, often employing molecular dynamics (MD) or DFT methods, are crucial for understanding these aggregation phenomena.

For this compound, it is anticipated that it would form various aggregates, such as dimers, tetramers, or higher-order structures. In non-coordinating solvents, higher aggregation states are more likely. In contrast, in coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, solvent molecules would coordinate to the lithium centers, leading to smaller, more stable aggregates. Computational studies on the aggregation of lithium carbamates have shown that sterically hindered compounds tend to exist as lower-order aggregates in solution. longdom.org Similar principles would apply to this compound.

Table 2: Predicted Aggregation Behavior of this compound

StatePredicted Dominant AggregatesInfluencing Factors
Solid StatePolymeric or higher-order oligomeric structures.Crystal packing forces, intermolecular interactions.
Solution (Non-coordinating solvent)Tetramers, Hexamers.Strong Li-S and Li-C interactions, lack of solvent coordination.
Solution (Coordinating solvent)Monomers, Dimers (solvated).Coordination of solvent molecules to lithium centers.

Ligand Binding Energies and Conformational Analysis in Complexes

The interaction of this compound with various ligands is critical for its reactivity and solubility. Computational chemistry provides a means to calculate the binding energies of ligands to the lithium center and to perform conformational analysis of the resulting complexes.

DFT calculations can be used to determine the binding energies of common coordinating ligands, such as THF, to the lithium atom in this compound. Studies on Li⁺-ligand binding energies have shown that the interaction is primarily electrostatic in nature. nih.govnasa.gov The phenylethynethiolate moiety itself can act as a ligand, leading to self-aggregation.

Conformational analysis would involve identifying the most stable geometries of this compound complexes. This would include determining the preferred orientation of the phenyl group and the coordination geometry around the lithium atom. For instance, in a solvated monomeric complex, the lithium atom would likely adopt a tetrahedral coordination geometry, being bonded to the sulfur, a carbon of the alkyne, and two solvent molecules.

Table 3: Predicted Ligand Binding and Conformational Properties of this compound Complexes

PropertyPredicted CharacteristicsComputational Method
Ligand Binding Energy (e.g., with THF)Expected to be in the range of 20-30 kcal/mol per THF molecule.DFT calculations.
Preferred Coordination Geometry of LithiumTetrahedral in solvated monomers.Geometry optimization using DFT.
Rotational Barriers (e.g., around C-S bond)Relatively low, allowing for conformational flexibility.Conformational analysis using computational methods.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes Utilizing Mechanochemistry or Flow Chemistry

The synthesis of highly reactive organometallic species like lithium;2-phenylethynethiolate often requires stringent conditions, such as cryogenic temperatures and inert atmospheres, which can be challenging to scale. okayama-u.ac.jp Modern synthetic techniques like mechanochemistry and flow chemistry offer compelling alternatives to traditional batch processing, promising enhanced safety, efficiency, and scalability. rsc.orgthieme-connect.de

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. chemrxiv.orgrsc.org For a compound like this compound, a potential mechanochemical route could involve the ball-milling of a suitable precursor, such as phenylacetylene (B144264) or a derivative, with a lithium source and elemental sulfur. This method could circumvent solubility issues and potentially lead to the direct formation of the target compound in the solid state, minimizing solvent waste and simplifying purification. chemrxiv.org Research in this area would involve screening various lithium sources, milling parameters (frequency, time, ball-to-powder ratio), and precursors to optimize the yield and purity of the product. researchgate.netmdpi.com

Flow chemistry is particularly well-suited for handling unstable intermediates and highly exothermic reactions, characteristic of organolithium chemistry. okayama-u.ac.jpthieme-connect.debeilstein-journals.org The generation of this compound could be envisioned in a continuous flow reactor where streams of a lithiating agent (e.g., n-butyllithium) and a sulfur source are precisely mixed with phenylacetylene at controlled temperatures. The short residence times and superior heat and mass transfer in microreactors can enable the rapid generation of the ynethiolate, which can be immediately used in a subsequent reaction stream before it has a chance to decompose. rsc.orgthieme-connect.de This approach has been successfully demonstrated for the flash generation of related short-lived species like lithium ynolates, which were generated at 30 °C in 2.5 seconds and used in subsequent cycloaddition reactions. rsc.org Future work would focus on adapting such systems for ynethiolate synthesis, optimizing reactor design, residence times, and reagent stoichiometry, potentially monitored in-line with spectroscopic techniques. nih.gov

ParameterMechanochemistryFlow Chemistry
Principle Solid-state reaction induced by mechanical forceContinuous reaction in a microreactor
Solvent Solvent-free or minimal solventRequires solvent for pumping
Temperature Often ambientPrecise control, from cryogenic to high T
Key Advantages Reduced waste, overcomes solubility issuesEnhanced safety, scalability, control of unstable species
Research Focus Screening precursors, milling conditionsReactor design, residence time optimization

Exploration of Asymmetric Transformations with this compound

The development of asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This compound, as a potent nucleophile, is an ideal candidate for asymmetric 1,2-addition reactions to prochiral electrophiles such as aldehydes, ketones, and imines. The resulting products, chiral propargyl thioethers, are valuable building blocks for pharmaceuticals and complex molecules.

Future research should focus on the development of catalytic systems that can control the stereochemical outcome of these additions. This can be achieved by employing chiral ligands that coordinate to the lithium cation, creating a chiral environment around the reactive species. Promising candidates for such ligands include chiral diamines, amino alcohols, and bis(oxazoline) (BOX) ligands. An alternative and powerful strategy involves the use of a chiral Lewis acid catalyst that activates the electrophile towards nucleophilic attack. nih.govrsc.orgrsc.org For instance, chiral BINOL-derived catalysts have been successfully used in the catalytic asymmetric rsc.orgnih.gov-addition of lithium acetylides to ketones, achieving excellent enantioselectivities. nih.gov Similarly, lithium thiolates have been activated by chiral tridentate amino diether ligands for asymmetric conjugate additions. scispace.com These precedents suggest that a similar catalytic approach could be highly effective for this compound.

Table summarizing potential asymmetric reactions and catalytic approaches.

Electrophile Product Type Potential Chiral Catalyst System Precedent
Aldehyde (R-CHO) Chiral Propargylic Thioether Alcohol Chiral BINOL derivatives + Li Asymmetric addition of lithium acetylides nih.gov
Ketone (R-CO-R') Chiral Tertiary Propargylic Thioether Alcohol Zn(OTf)₂ + Chiral Amino Alcohol Asymmetric alkynylation of aldehydes nih.gov
Imine (R-CH=NR') Chiral Propargylic Thioether Amine Chiral Lewis Acid (e.g., Cu(II)-BOX) Lewis acid-catalyzed additions sciforum.net
α,β-Unsaturated Ester Chiral β-Thioalkynyl Ester Chiral Amino Diether Ligand + Li Asymmetric conjugate addition of lithium thiolates scispace.com

Advanced In Situ Characterization during Chemical Reactions

Understanding the formation, aggregation state, and reaction kinetics of this compound is crucial for optimizing its use in synthesis. Organolithium compounds are known to exist as complex aggregates in solution, and their reactivity is highly dependent on this aggregation state. Advanced in situ spectroscopic techniques are powerful tools for probing these transient and reactive species directly in the reaction medium without the need for isolation. mt.com

In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the vibrational modes of molecules, allowing for the monitoring of reactant consumption, intermediate formation, and product generation. nih.govresearchgate.net For this compound, the characteristic C≡C stretching frequency would be a key spectroscopic handle to monitor its formation and subsequent reactions. These techniques have been applied to study interfacial reactions in lithium-ion batteries and to monitor catalytic processes, demonstrating their utility in complex chemical environments. acs.org

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for elucidating the structure and dynamics of organolithium species in solution. By acquiring NMR spectra at various time points during a reaction, it is possible to identify intermediates, determine reaction rates, and gain mechanistic insights. Studies on other organolithium reagents have successfully used this technique to characterize reactive intermediates and mixed aggregates, which are often the true reacting species. nih.gov

Future research would involve setting up reaction vessels or flow cells compatible with these spectroscopic probes to study the lithiation of phenylacetylene and subsequent reaction with sulfur in situ. Such studies would aim to identify reaction intermediates, determine the influence of solvents and additives on the aggregation state of this compound, and quantitatively measure reaction kinetics. mt.com

Integration into Supramolecular Assembly and Advanced Materials Precursors (excluding material properties)

The rigid, linear geometry of the phenylethynethiolate backbone, combined with the coordinating ability of the sulfur atom, makes it an attractive building block, or "ligand," for the construction of well-defined supramolecular architectures. The thiolate functionality is well-known for its strong affinity for soft metals like gold, copper, and silver, forming stable coordination bonds that can direct the self-assembly of complex structures.

Future research could explore the use of this compound as a precursor to novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages. By reacting it with various metal salts, it may be possible to generate assemblies where the phenylethynyl groups are arranged in specific, predictable orientations, creating porous materials or functional nanostructures.

Furthermore, the conjugated π-system of the phenylethynyl moiety suggests its potential as a monomer for the synthesis of advanced materials. Polyacetylene and its derivatives are known to form conductive polymers upon doping. ekb.eg It is conceivable that this compound could be used to prepare novel sulfur-containing conjugated polymers. The incorporation of sulfur into the polymer backbone could lead to interesting electronic properties and new functionalities. Research in this area would focus on developing polymerization methods, such as oxidative coupling or transition-metal-catalyzed cross-coupling reactions, to link the monomer units into long chains.

Synergistic Reactivity with Other Organometallic Reagents

The reactivity of organolithium compounds can be significantly modulated and expanded through synergistic interactions with other organometallic reagents. This can occur via transmetalation, where the lithium is exchanged for another metal, or through the formation of mixed-metal reagents that exhibit unique reactivity.

A promising avenue for future research is the exploration of the transmetalation of this compound with salts of other metals such as zinc (Zn), copper (Cu), or palladium (Pd). For example, the corresponding zinc or copper ynethiolate might exhibit greater functional group tolerance or different reactivity profiles compared to the parent lithium species. This approach is well-established for lithium acetylides, which are often transmetalated to zinc for asymmetric additions to aldehydes or coupled with aryl halides using palladium catalysts. nih.govrug.nl

Additionally, the combination of this compound with other organometallic reagents in a catalytic cycle could enable novel transformations. For instance, a dual catalytic system involving a palladium catalyst for C-C bond formation and a second metal complex to activate the ynethiolate could lead to new multi-component reactions. Investigating the compatibility of this compound with various transition metal catalysts and other main group organometallics could unlock new synthetic pathways that are not accessible with the single reagent alone. uni-muenchen.de


Q & A

Q. How can researchers ensure reproducibility when reporting synthetic procedures?

  • Methodological Answer :
  • Detailed documentation : Specify exact grades of reagents, solvent drying methods, and equipment calibration.
  • Open data : Deposit spectral data (NMR, IR) in repositories like ChemSpider or Figshare.
  • Peer validation : Collaborate with independent labs to replicate key results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
lithium;2-phenylethynethiolate
Reactant of Route 2
Reactant of Route 2
lithium;2-phenylethynethiolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.